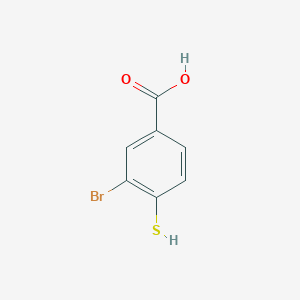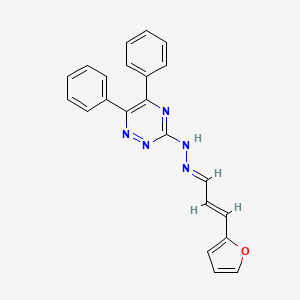![molecular formula C17H20ClN3O3S2 B2727400 2-Chloro-1-(4-{[2-(2-methylphenyl)-1,3-thiazol-4-yl]sulfonyl}piperazin-1-yl)propan-1-one CAS No. 2411240-70-3](/img/structure/B2727400.png)
2-Chloro-1-(4-{[2-(2-methylphenyl)-1,3-thiazol-4-yl]sulfonyl}piperazin-1-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-(4-{[2-(2-methylphenyl)-1,3-thiazol-4-yl]sulfonyl}piperazin-1-yl)propan-1-one is a complex organic compound that features a thiazole ring, a piperazine ring, and a sulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(4-{[2-(2-methylphenyl)-1,3-thiazol-4-yl]sulfonyl}piperazin-1-yl)propan-1-one typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Piperazine Ring Formation: The piperazine ring is introduced through nucleophilic substitution reactions involving piperazine derivatives.
Final Assembly: The final compound is assembled by coupling the thiazole-sulfonyl derivative with the piperazine derivative under appropriate conditions, often involving the use of coupling agents and solvents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-1-(4-{[2-(2-methylphenyl)-1,3-thiazol-4-yl]sulfonyl}piperazin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-Chloro-1-(4-{[2-(2-methylphenyl)-1,3-thiazol-4-yl]sulfonyl}piperazin-1-yl)propan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Biological Research: It is used in studies involving cell signaling pathways and molecular interactions.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-Chloro-1-(4-{[2-(2-methylphenyl)-1,3-thiazol-4-yl]sulfonyl}piperazin-1-yl)propan-1-one involves its interaction with specific molecular targets. The thiazole ring and sulfonyl group are key functional groups that enable binding to enzymes and receptors, potentially inhibiting or modulating their activity. The piperazine ring may enhance the compound’s solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-1-[4-[(2-methylphenyl)methyl]piperazin-1-yl]ethanone: This compound shares the piperazine and chloro groups but lacks the thiazole and sulfonyl groups.
2-Chloro-1-(4-methylphenyl)-1-propanone: This compound is structurally simpler, lacking the piperazine and thiazole rings.
Uniqueness
2-Chloro-1-(4-{[2-(2-methylphenyl)-1,3-thiazol-4-yl]sulfonyl}piperazin-1-yl)propan-1-one is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the thiazole ring and sulfonyl group distinguishes it from simpler analogs and enhances its potential for diverse applications.
Eigenschaften
IUPAC Name |
2-chloro-1-[4-[[2-(2-methylphenyl)-1,3-thiazol-4-yl]sulfonyl]piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O3S2/c1-12-5-3-4-6-14(12)16-19-15(11-25-16)26(23,24)21-9-7-20(8-10-21)17(22)13(2)18/h3-6,11,13H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDLROZBLOOLVBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=CS2)S(=O)(=O)N3CCN(CC3)C(=O)C(C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-4-phenyl-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide](/img/structure/B2727327.png)
![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-mesitylacetamide](/img/structure/B2727328.png)
![1-(4-fluoro-3-methylphenyl)-N-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2727329.png)
![1-[[7-[(2-Chloro-6-fluorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]methyl]piperidine-4-carboxamide](/img/structure/B2727330.png)
![N-(5-chloro-2-methylphenyl)-2-{[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2727332.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-pentanamine hydrobromide](/img/new.no-structure.jpg)




